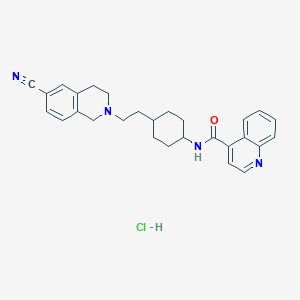

SB 277011 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SB-277011 (hydrochloride) is a potent, selective, orally active dopamine D3 receptor antagonist. It is known for its high selectivity for dopamine D3 receptors over other dopamine receptors, making it a valuable tool in neuroscience research. The compound crosses the blood-brain barrier and has been studied for its potential therapeutic applications in treating addiction and other neurological disorders .

Aplicaciones Científicas De Investigación

SB-277011 (hydrochloride) has a wide range of scientific research applications, including:

Neuroscience: Used to study the role of dopamine D3 receptors in brain function and behavior. .

Pharmacology: Employed in the development of new therapeutic agents targeting dopamine D3 receptors for the treatment of addiction, schizophrenia, and other neurological disorders

Cell Signaling: Utilized in studies investigating dopamine receptor-mediated cell signaling pathways and their implications in various physiological and pathological conditions

Mecanismo De Acción

SB-277011 (hydrochloride) exerts its effects by selectively binding to dopamine D3 receptors, thereby blocking the action of dopamine at these receptors. This antagonistic action interferes with dopamine-mediated signaling pathways, leading to a reduction in dopamine-related behaviors and physiological responses. The compound’s high selectivity for dopamine D3 receptors over other dopamine receptors is a key factor in its mechanism of action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using SB 277011 Hydrochloride in lab experiments is that it is a selective androgen receptor modulator, meaning that it only binds to the androgen receptor and does not affect other receptors in the body. This makes it ideal for studying the effects of androgens on muscle growth and development. However, it is important to note that the compound has not been approved for human use, so caution should be taken when using the compound in lab experiments.

Direcciones Futuras

For SB 277011 Hydrochloride include further research into its effects on muscle growth and development, as well as its potential use in the treatment of muscle wasting diseases such as muscular dystrophy and cancer cachexia. Additionally, further research into its effects on bone density, as well as its potential use in the treatment of osteoporosis and age-related muscle loss, should be conducted. Finally, further research into the safety and efficacy of the compound should be conducted in order to determine its potential for use in humans.

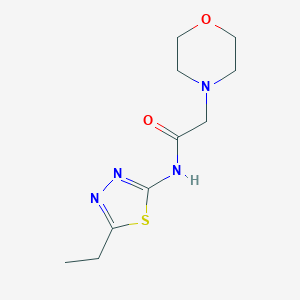

Métodos De Síntesis

SB 277011 Hydrochloride is synthesized via a three-step synthesis process. The first step involves the reaction of 4-chloro-2-hydroxybenzaldehyde with thiourea in the presence of an acid catalyst. This reaction results in the formation of 4-chloro-2-hydroxybenzothiazole. The second step involves the reaction of 4-chloro-2-hydroxybenzothiazole with 2-hydroxy-3-methyl-5-nitrobenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of this compound. The third and final step involves the reaction of this compound with a base to form the free base, SB 277011.

Safety and Hazards

While specific safety and hazard information for SB 277011 Hydrochloride was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) or other safety documentation for specific handling and disposal instructions .

Análisis Bioquímico

Biochemical Properties

SB 277011 Hydrochloride acts as a potent and selective antagonist at the D3 dopamine receptor . It interacts with the D3 receptor with a Ki value of 8.0, showing 80-100 times more selectivity for the D3 receptor over the D2, 5-HT1B, and 5-HT1D receptors .

Cellular Effects

The effects of this compound on cells are primarily mediated through its antagonistic action on the D3 dopamine receptor . It can influence cell function by modulating the activity of this receptor, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the D3 dopamine receptor . As an antagonist, it binds to this receptor and inhibits its activity, which can lead to changes in downstream signaling pathways, enzyme activity, and gene expression .

Metabolic Pathways

This compound is involved in the dopamine signaling pathway through its interaction with the D3 dopamine receptor

Métodos De Preparación

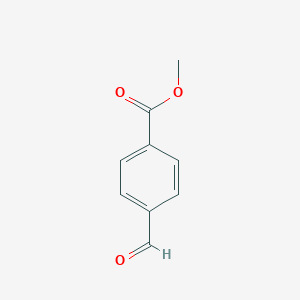

Synthetic Routes and Reaction Conditions

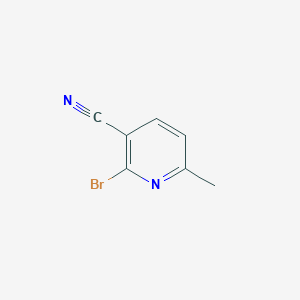

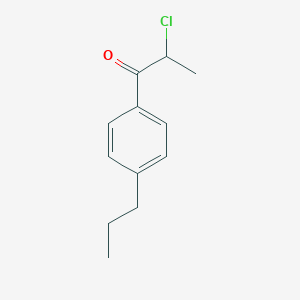

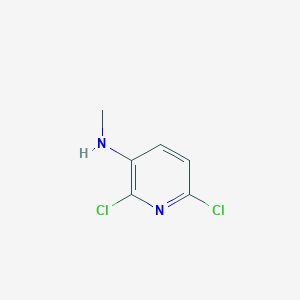

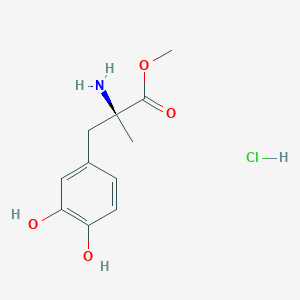

The synthesis of SB-277011 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of SB-277011 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring compliance with regulatory standards. Purification steps, such as crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

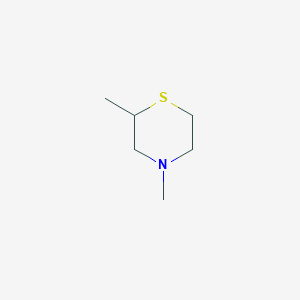

SB-277011 (hydrochloride) undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Comparación Con Compuestos Similares

Similar Compounds

SB-269970 (hydrochloride): Another selective dopamine receptor antagonist with different receptor selectivity profiles.

SB-505124 (hydrochloride): A compound with similar structural features but different pharmacological properties.

SB-699551 (dihydrochloride): A related compound with distinct receptor binding characteristics.

Uniqueness

SB-277011 (hydrochloride) is unique due to its high selectivity for dopamine D3 receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its utility in both research and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPTUMKZXQOJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)